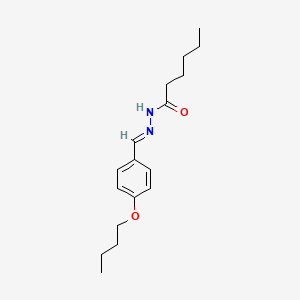![molecular formula C16H16N4O2S B5517010 2-amino-4-(5-methyl-4-nitro-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5517010.png)
2-amino-4-(5-methyl-4-nitro-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclohepta[b]pyridine derivatives, including compounds similar to 2-amino-4-(5-methyl-4-nitro-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, involves multistep chemical reactions that often require precise conditions for successful outcomes. Notably, a related synthesis approach was documented by Nagalakshmi et al. (2015), where cycloheptane rings were synthesized adopting a half-chair conformation, demonstrating the complexity of synthesizing such compounds (Nagalakshmi et al., 2015).
Molecular Structure Analysis
The molecular structure of cyclohepta[b]pyridine derivatives has been extensively studied through crystallography, revealing intricate details about their configuration. For example, the study by Moustafa and Girgis (2007) on similar compounds showcased the determination of crystal structures using X-ray data, highlighting the monoclinic and triclinic crystal systems of such compounds (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
Chemical reactions involving cyclohepta[b]pyridine derivatives are complex and varied. A study by Abdel-rahman et al. (2003) detailed the synthesis of new pyridothienopyrimidines and related fused tetracyclic systems through reactions of 2-functionalized 3-amino-4-aryl-6-(2′-thienyl)-thieno[2,3-b]pyridines, underscoring the chemical versatility of these compounds (Abdel-rahman et al., 2003).
Physical Properties Analysis
The physical properties of cyclohepta[b]pyridine derivatives, such as solubility, melting points, and crystal structure, play a crucial role in their application and functionality. The crystallographic study conducted by de Lima et al. (2010) on a related compound highlighted the importance of understanding these physical properties for practical applications (de Lima et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are essential for the application of cyclohepta[b]pyridine derivatives in various fields. Studies like those by Youssef (2009) provide insights into the reactions and potential applications of these compounds, demonstrating their chemical diversity and potential for synthesis of novel derivatives (Youssef, 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Synthetic Pathways : The chemical serves as a precursor in the synthesis of diverse heterocyclic compounds, including thienopyridines and pyridothienopyrimidines. For instance, Abdel-rahman et al. (2003) described reactions leading to new pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems by reacting 4-Aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones with various reagents, demonstrating its versatility as a synthetic building block Abdel-rahman, A., Bakhite, E. A., Mohamed, O., & Thabet, E. (2003). Phosphorus, Sulfur, and Silicon and the Related Elements.
Crystal Structure Analysis : The detailed crystal structure of derivatives provides insight into the molecular configuration, aiding in the understanding of chemical properties and reactivity. Moustafa and Girgis (2007) synthesized and determined the crystal structures of derivatives, highlighting the molecular arrangement and potential for further chemical manipulation Moustafa, A., & Girgis, A. S. (2007). Crystal Research and Technology.
Chemical Reactions and Applications
Heterocyclic Compound Synthesis : The compound is utilized in creating heterocyclic structures with potential for pharmacological activity. For example, Fikry et al. (2015) outlined the synthesis and reactions of benzimidazole derivatives, highlighting the diverse chemical transformations possible with this chemical as a starting point Fikry, R., Ismail, N., Said, S. A., & Hafez, Mohammed E. (2015). European Chemical Bulletin.
Antimicrobial and Anticancer Potential : Derivatives synthesized from the chemical show promise in antimicrobial and anticancer applications. Mohareb and Abdo (2022) investigated the antiproliferative and anti-prostate cancer activities of heterocyclic compounds derived from cyclohexane-1,4-dione, indicating potential therapeutic applications Mohareb, R., & Abdo, N. Y. M. (2022). Acta chimica Slovenica.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-4-(5-methyl-4-nitrothiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-9-13(20(21)22)7-14(23-9)15-10-5-3-2-4-6-12(10)19-16(18)11(15)8-17/h7H,2-6H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLGWSUVIRZOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCCC3)N)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-phenylpiperidine](/img/structure/B5516933.png)
![N-[4-(dimethylamino)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B5516935.png)
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(propylthio)acetyl]piperidine](/img/structure/B5516940.png)
![N-[3-cyano-5-ethyl-4-(2-methoxyphenyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5516946.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide](/img/structure/B5516966.png)
![1-cyclopropyl-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516972.png)
![4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5516979.png)
![(4aR*,7aS*)-1-benzyl-4-(1H-pyrazol-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5516981.png)
![6-(3,4-dihydroxyphenyl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5516992.png)
![1-(2,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5517004.png)
![2-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517009.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]isonicotinohydrazide](/img/structure/B5517012.png)

![3-amino-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5517025.png)